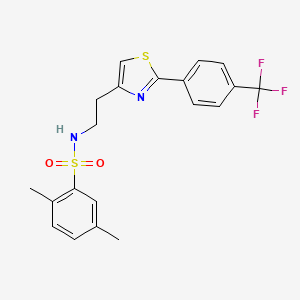

2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with 2,5-dimethyl groups and a thiazole-ethyl side chain bearing a 4-(trifluoromethyl)phenyl moiety. Its synthesis likely involves multi-step reactions, including:

- Friedel-Crafts sulfonylation to introduce the sulfonyl group (as described in for analogous compounds) .

- Thiazole ring formation via Hantzsch cyclization, using α-halogenated ketones and thioamides (similar to methods in for S-alkylated triazoles) .

- Sulfonamide coupling to link the benzenesulfonyl group to the thiazole-ethyl side chain.

Structural characterization would employ 1H/13C-NMR, IR spectroscopy, and mass spectrometry (cf. ). Key IR bands include:

Propriétés

IUPAC Name |

2,5-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2S2/c1-13-3-4-14(2)18(11-13)29(26,27)24-10-9-17-12-28-19(25-17)15-5-7-16(8-6-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQGRLVZZJDCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of reaction control, safety, and scalability . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group produces amines .

Applications De Recherche Scientifique

Overview

2,5-Dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a thiazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound belongs to a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The unique structural features of this compound enhance its potential applications in various scientific fields.

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its biological activity:

- Antitumor Activity : Research indicates that it may inhibit cyclin-dependent kinases (CDKs), specifically CDK9, which is crucial for regulating the cell cycle and transcription processes. This inhibition can lead to reduced expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against resistant bacterial strains. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and efficacy against pathogens.

Biochemistry

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and cellular pathways:

- It has been utilized in assays to evaluate its effects on various enzymatic activities related to cell proliferation and survival.

Chemical Synthesis

The compound is also significant in synthetic chemistry:

- It acts as a building block for synthesizing more complex molecules. The thiazole and sulfonamide functionalities allow for various chemical transformations, including oxidation and reduction reactions.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that compounds with similar thiazole structures significantly inhibited cell growth. The presence of the trifluoromethyl group was noted to enhance the cytotoxic effects by improving metabolic stability and bioavailability.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of thiazole derivatives revealed promising results against multi-drug resistant strains of bacteria. The mechanism was attributed to the enhanced ability of the trifluoromethyl group to facilitate cellular uptake.

Mécanisme D'action

The mechanism of action of 2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . This compound may inhibit key enzymes or block receptor sites, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonamide- and thiazole-containing derivatives reported in and . Key analogs include:

Key Differences:

- Core Functional Groups: The target compound features a sulfonamide linker, whereas analogs like 10d–10f use urea groups.

- Synthetic Yields : Analogs with trifluoromethyl groups (e.g., 10d, 10e) show higher yields (>90%) than chlorinated derivatives (10f, 89.1%), suggesting CF₃ groups stabilize intermediates .

Pharmacological Considerations

While direct activity data for the target compound is unavailable, structural analogs in and related sulfonamides in provide insights:

- Thiazole-Containing Derivatives : Thiazole rings are common in kinase inhibitors and antimicrobial agents due to their π-stacking and metal-chelating properties. The 4-(trifluoromethyl)phenyl group may enhance blood-brain barrier penetration .

- Sulfonamide vs. Urea : Sulfonamides are prevalent in carbonic anhydrase inhibitors (e.g., acetazolamide), whereas ureas are used in kinase inhibitors (e.g., sorafenib). The target compound’s sulfonamide group may favor interactions with polar enzyme pockets .

Physicochemical Properties

- Solubility : The absence of polar groups (e.g., piperazine in 10d–10f) may reduce aqueous solubility, necessitating formulation adjustments.

Activité Biologique

The compound 2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a small molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H16F3N3O2S

- Molecular Weight : 350.361 g/mol

- IUPAC Name : 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

The structure features a thiazole moiety and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

Research indicates that this compound may exert its effects through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Specifically, it inhibits CDK9-mediated RNA polymerase II transcription, reducing the expression of anti-apoptotic proteins like Mcl-1 .

- Antitumor Activity : The presence of the thiazole ring is essential for cytotoxic activity against cancer cell lines. Studies have demonstrated that compounds with similar structures exhibit significant growth inhibition in various cancer cells, suggesting a potential role in cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may also possess antimicrobial activity against resistant strains of bacteria. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes .

Biological Activity Data

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazole derivatives on human glioblastoma cells. Compounds similar to this compound showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating a promising alternative for cancer treatment .

- Antimicrobial Testing : In vitro assays revealed that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Adapt thiazole-ring formation via Hantzsch thiazole synthesis. React 2,5-dimethylbenzenesulfonamide with 2-(4-(trifluoromethyl)phenyl)thiazol-4-yl-ethyl bromide in DMF using HBTU as a coupling agent under inert conditions (e.g., argon). Stir for 72 hours at room temperature .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl singlet at δ -63 ppm in -NMR) and IR (sulfonamide S=O stretches at 1150–1350 cm) . Purity ≥95% verified by HPLC (C18 column, acetonitrile/water mobile phase).

Q. How do researchers differentiate between tautomeric or isomeric forms of this compound during characterization?

- Methodology :

- Use -NMR to identify thiazole-ring carbons (e.g., C-2 at δ 165 ppm) and sulfonamide sulfur environments.

- IR spectroscopy detects absence/presence of tautomeric S–H stretches (~2500–2600 cm) and C=S vibrations (~1240–1255 cm) .

- X-ray crystallography (if crystals form) resolves spatial arrangements, as demonstrated in analogous sulfonamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate unexpected byproducts, such as double sulfonamide formation?

- Methodology :

- Stoichiometric control : Limit sulfonamide nucleophilicity by using substoichiometric coupling agents (e.g., HBTU) to prevent overalkylation.

- Reaction monitoring : Track intermediates via TLC or LC-MS. For example, unexpected N,N-disubstitution (e.g., as in ) can arise from excess electrophilic reagents.

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce side reactions while maintaining coupling efficiency .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation. Poor in vivo activity may correlate with rapid metabolism.

- Solubility optimization : Modify formulation (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability, as sulfonamides often exhibit poor aqueous solubility.

- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies between assays .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Model electron-withdrawing effects of CF on thiazole-ring electrophilicity. Compare Hammett σ values for substituent impact.

- Catalytic screening : Test Pd/Cu-mediated couplings (e.g., Sonogashira) to evaluate how CF affects reaction rates. Lower yields may require alternative catalysts (e.g., Buchwald-Hartwig conditions) .

Critical Analysis of Evidence

- and highlight the importance of rigorous characterization to avoid misassignment of products (e.g., unintended disubstitution ).

- provides a framework for analyzing tautomerism, critical for biological activity interpretation.

- Synthetic protocols from are directly applicable but require optimization for CF-containing analogs due to steric/electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.